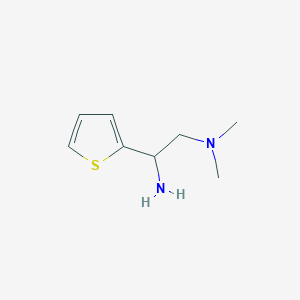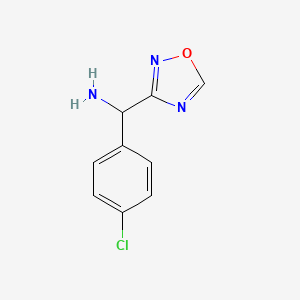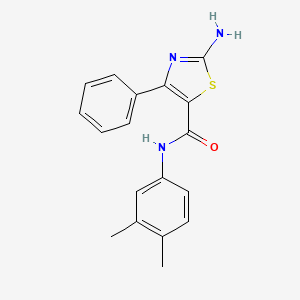
N-(2-amino-2-thien-2-ylethyl)-N,N-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-amino-2-(thiophen-2-yl)ethyl]dimethylamine: is an organic compound with the molecular formula C8H14N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine typically involves the reaction of thiophene derivatives with amines. One common method is the condensation reaction between thiophene-2-carboxaldehyde and dimethylamine in the presence of a reducing agent . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in drug development .
Industry: In the industrial sector, [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mecanismo De Acción
The mechanism of action of [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparación Con Compuestos Similares
Thiophene: A basic five-membered aromatic ring containing sulfur.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group at the 2-position.
Uniqueness: [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine is unique due to the presence of both an amino group and a dimethylamine group attached to the thiophene ring.
Propiedades
Fórmula molecular |
C8H14N2S |
|---|---|
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
N',N'-dimethyl-1-thiophen-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C8H14N2S/c1-10(2)6-7(9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 |
Clave InChI |
DFNDVNBHLCZMDQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C1=CC=CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12118989.png)
![Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12118997.png)



![3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12119035.png)

![[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]a mine](/img/structure/B12119044.png)
![4-[(2S,6S)-5,6-Dihydro-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-YL]phenol](/img/structure/B12119056.png)

![2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-](/img/structure/B12119066.png)
![(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12119073.png)


